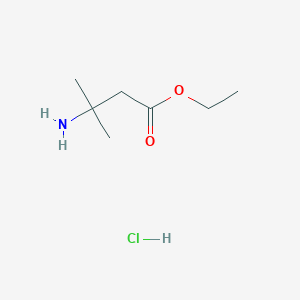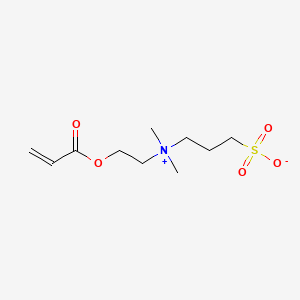
Cyhalofop
Übersicht
Beschreibung
Cyhalofop is a post-emergence herbicide, used mainly for rice as the butyl variant . It is moderately soluble in water and non-volatile . It is an aryloxyphenoxy propionic acid herbicide and a graminicide (kills grass and weeds) used for postemergence grass weed control in rice .
Synthesis Analysis
A synthetic method of cyhalofop-butyl involves generating condenses I with Pfansteihl butyl ester and Tosyl chloride for raw material carries out condensation reaction . A study also revealed that cytochrome P450 monooxygenases (P450s) and glutathione S -transferases (GSTs) contributed to cyhalofop-butyl resistance in specific resistant populations .
Molecular Structure Analysis
The molecular weight of Cyhalofop is 357.4 and its molecular formula is C20H20FNO4 . It is a fine granular solid, off-white/buff in color with a faint almond-like odor .
Chemical Reactions Analysis
Cyhalofop-butyl has been found to have diverse mechanisms associated with resistance in Chinese sprangletop (Leptochloa chinensis (L.) Nees) . Two non-synonymous substitutions were detected in the resistant L. chinensis populations .
Physical And Chemical Properties Analysis
Cyhalofop is a fine granular solid, off-white/buff in color with a faint almond-like odor . It has a melting point of 45.5-49.5°C . It is moderately soluble in water .
Wissenschaftliche Forschungsanwendungen
Biodegradation and Environmental Impact
Biodegradation by Bacteria : Research has identified strains of bacteria, such as Pseudomonas azotoformans, that can degrade Cyhalofop-butyl (CyB), a herbicide used in rice fields. These strains can use CyB as a carbon source and degrade other aryloxyphenoxy propionate (AOPP) herbicides, highlighting a potential for bioremediation in rice soil environments (Nie et al., 2011).
Environmental Persistence : Studies on the environmental persistence of Cyhalofop-butyl, such as its residue in paddy soil, have been conducted to understand its long-term impact. A study found that residues of Cyhalofop-butyl and its metabolite cyhalofop acid were below detectable limits in harvest soil, indicating its limited persistence in such environments (Kumar et al., 2012).
Herbicidal Efficacy and Usage
Efficacy Against Weeds : Cyhalofop-butyl's effectiveness in controlling certain weed species in rice nurseries has been studied. It has been shown to decrease the density of Echinochloa crusgalli (barnyard grass) effectively (Sharma et al., 2004).
Application Timing and Adjuvants : Research on the optimal timing for Cyhalofop application and the selection of suitable adjuvants for weed control in rice has been carried out. This study provides insights into maximizing the herbicide's efficacy (Jha et al., 2010).
Ecotoxicology and Safety
Effects on Aquatic Organisms : The impact of Cyhalofop-butyl on aquatic organisms, such as zebrafish, has been extensively studied. These studies focus on the developmental toxicity and potential risks to aquatic ecosystems (Cao et al., 2016).
Herbicide Resistance : Research has also been conducted on the evolution of resistance to Cyhalofop-butyl in various weed species. This includes studies on the genetic basis of resistance and implications for weed management (Peng et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FNO4/c1-10(16(19)20)21-12-3-5-13(6-4-12)22-15-7-2-11(9-18)8-14(15)17/h2-8,10H,1H3,(H,19,20)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBSGBGTWRRYSK-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)OC1=CC=C(C=C1)OC2=C(C=C(C=C2)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701022032 | |
| Record name | Cyhalofop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701022032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyhalofop | |
CAS RN |
122008-78-0 | |
| Record name | Cyhalofop [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122008780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyhalofop | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701022032 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyhalofop | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYHALOFOP | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58150F267D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![1,3-Bis[(2,2-dimethyl-1,3-dioxan-5-yl)oxy]-2-propanol](/img/structure/B1662074.png)





